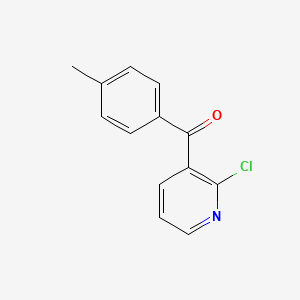

(2-Chloropyridin-3-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloropyridin-3-yl)(p-tolyl)methanone is an organic compound with the chemical formula C13H10ClNO. It is a solid substance with a specific chemical structure that can be identified through various analytical methods such as mass spectrometry and infrared spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(p-tolyl)methanone typically involves the reaction of 2-chloropyridine with p-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloropyridin-3-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Cross-Dehydrogenative Coupling Reactions

One notable application of (2-Chloropyridin-3-yl)(p-tolyl)methanone is in oxidative cross-dehydrogenative coupling reactions. A study demonstrated its use in a regioselective direct C-3 acylation/benzoylation of 2H-indazoles. The reaction was performed using tert-butyl peroxybenzoate as an oxidant, resulting in high yields of substituted indazoles, showcasing the compound's utility in synthesizing complex organic molecules .

| Reaction Type | Substrates Involved | Yield (%) |

|---|---|---|

| C(sp²)–H Coupling | 2H-Indazoles with Aldehydes | Up to 87% |

This method highlights the effectiveness of this compound in facilitating reactions without the need for transition metals, thus promoting greener synthetic methodologies.

Anticancer Activity

Research has indicated that compounds containing chlorinated motifs, such as this compound, exhibit significant anticancer properties. The "magic chloro effect" observed in various studies suggests that the presence of chlorine can enhance the potency of compounds against cancer cell lines. For instance, modifications to similar chlorinated compounds have led to substantial improvements in their inhibitory activity against cancer cells .

| Compound | Activity Improvement | Target |

|---|---|---|

| Chlorinated Phenyl Derivatives | Up to 3440× | MCF-7 Cancer Cell Line |

These findings underscore the potential of this compound as a lead compound for developing new anticancer agents.

Neuropathic Pain Management

In another context, derivatives of this compound have been explored for their effects on neuropathic pain and inflammation. Studies have shown that structurally related compounds can act as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in pain signaling pathways . The ability to modulate this enzyme could lead to novel treatments for chronic pain conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Research indicates that substituents on the aromatic rings significantly influence the compound's pharmacological properties. For example, variations in the position and type of substituents can alter potency and selectivity for biological targets .

| Substituent Position | Effect on Activity |

|---|---|

| Para vs. Meta | Significant changes in inhibitory potency |

These insights are critical for guiding future modifications aimed at enhancing efficacy and reducing side effects.

Mecanismo De Acción

The mechanism of action of (2-Chloropyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(2-Chloropyridin-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

(2-Chloropyridin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

(2-Chloropyridin-3-yl)(p-tolyl)methanone is unique due to its specific combination of a chloropyridine ring and a p-tolyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

(2-Chloropyridin-3-yl)(p-tolyl)methanone is a compound belonging to the class of benzophenones, characterized by its unique structure comprising a chlorinated pyridine ring and a p-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biomolecules.

The molecular formula of this compound is C12H10ClN\O, with a molar mass of 231.68 g/mol. It appears as a pale yellow solid and is soluble in organic solvents, making it suitable for various chemical reactions and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved in its action are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research focusing on its analogs has demonstrated selective cytotoxicity against colon cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with conventional treatments .

Interaction Studies

The compound has been evaluated for its binding affinity to various biological targets using molecular docking simulations and binding assays. These studies aim to elucidate how well this compound interacts with proteins involved in cancer progression and other diseases .

Case Studies

- Colon Cancer Cell Lines : A study investigated the effects of this compound on colon cancer cell lines, demonstrating significant inhibition of cell growth in APC-truncated models while showing minimal toxicity in normal epithelial cells .

- Molecular Docking Analysis : Another analysis employed molecular docking techniques to predict the binding interactions between this compound and key enzymes involved in metabolic pathways. The results indicated favorable binding energies, suggesting potential as a lead compound for drug development.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | Anticancer activity against colon cancer | Selective for APC-truncated cells |

| (2-Chloropyridin-3-yl)(phenyl)methanone | Structure | Moderate cytotoxicity | Less selective |

| (2-Chloropyridin-3-yl)(methyl)methanone | Structure | Low activity reported | Non-selective |

Synthesis Methods

The synthesis of this compound typically involves the acylation of 2-chloropyridine with p-tolyl ketone under controlled conditions. This process allows for the efficient production of the compound while enabling modifications that can enhance yield and purity.

Propiedades

IUPAC Name |

(2-chloropyridin-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-6-10(7-5-9)12(16)11-3-2-8-15-13(11)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMASJTSMNGHEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.